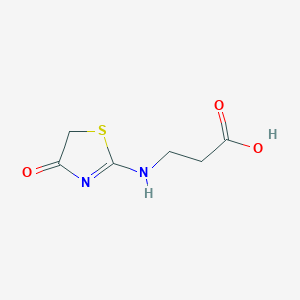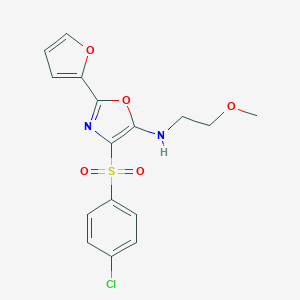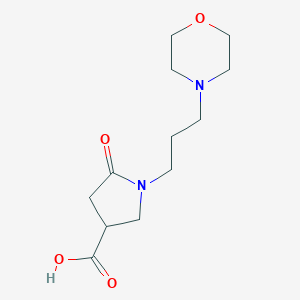
3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid (3-ODAP) is an important organic compound that is widely used in scientific research due to its unique properties. It is a derivative of thiazole and is a non-proteinogenic amino acid. 3-ODAP has numerous applications in the fields of biochemistry, physiology, and pharmacology. It is a versatile compound that has been used in various scientific studies to understand the effects of other compounds on biological systems.
Aplicaciones Científicas De Investigación
Antioxidant Capacity and Reaction Pathways
Research into the antioxidant capacities of various compounds, including those related to thiazole derivatives, is crucial in understanding their potential applications in scientific research. For example, studies have elucidated the reaction pathways underlying antioxidant capacity assays, such as the ABTS/potassium persulfate decolorization assay. This assay, relevant for assessing antioxidant capacity, has been used to study the interactions between antioxidants and radical species like ABTS•+. Although not directly mentioning 3-(4-Oxo-4,5-dihydro-thiazol-2-ylamino)-propionic acid, this research area provides insight into how related compounds might interact in antioxidant processes (Ilyasov et al., 2020).
Pharmacological Activities of Thiazole Derivatives
Thiazole derivatives have been extensively researched for their pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. For instance, certain benzofused thiazole derivatives have been developed and evaluated for their in vitro antioxidant and anti-inflammatory activities. This research emphasizes the potential therapeutic applications of thiazole compounds, which could be relevant for this compound as well (Dattatraya G. Raut et al., 2020).
Biological Activity of Heterocyclic Systems
The study of heterocyclic systems based on 1,3,4-thia(oxa)diazoles, including their biological activity, is another area of interest. Such systems have been identified for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This broad range of pharmacological potentials makes the study of related compounds, such as this compound, significant for medicinal chemistry and pharmaceutical research (M. Lelyukh, 2019).
Synthesis and Biological Roles of Benzofused Thiazole Derivatives
The synthesis and pharmacological evaluation of benzofused thiazole derivatives highlight the importance of thiazole compounds in developing new therapeutic agents. These derivatives have shown distinct anti-inflammatory and antioxidant activities, suggesting a promising template for evaluating new anti-inflammatory agents. Such research underscores the relevance of thiazole derivatives in the development of drugs with potential applications in treating various diseases (Dattatraya G. Raut et al., 2020).
Propiedades
IUPAC Name |
3-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c9-4-3-12-6(8-4)7-2-1-5(10)11/h1-3H2,(H,10,11)(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMVRLYBMMSINS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NCCC(=O)O)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}acetamide](/img/structure/B349937.png)
![N-{4-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B349939.png)
![4-fluoro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349947.png)
![3,5-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B349971.png)

![N-(2,4-difluorophenyl)-2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B350000.png)






![N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B350135.png)
